Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine
Description
Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine (CAS: 486414-83-9) is a heterocyclic amine featuring a methyl-substituted imidazole core linked to a methylamine group. Its molecular formula is C₆H₁₀N₃, with a molecular weight of 111.15 g/mol . This compound is commercially available at 95% purity and serves as a versatile intermediate in pharmaceutical and organic synthesis, particularly in the preparation of benzimidazole derivatives and kinase inhibitors .
Properties
IUPAC Name |
N-methyl-1-(1-methylimidazol-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c1-7-3-6-4-9(2)5-8-6/h4-5,7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSAZAAWMBSYBFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CN(C=N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501277615 | |
| Record name | N,1-Dimethyl-1H-imidazole-4-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501277615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1083246-52-9 | |
| Record name | N,1-Dimethyl-1H-imidazole-4-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1083246-52-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,1-Dimethyl-1H-imidazole-4-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501277615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine can be synthesized through several methods. One common approach involves the reduction of 1-methyl-1H-imidazole-4-carboxylic acid using lithium aluminum hydride in tetrahydrofuran (THF) at low temperatures . The reaction mixture is then stirred at room temperature and subsequently heated to 50°C to complete the reduction process.
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the condensation of 1-methylimidazole with formaldehyde, followed by reductive amination using hydrogen gas and a suitable catalyst such as palladium on carbon. This method is advantageous due to its scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of imidazole N-oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imidazole ring acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Corresponding amines.
Substitution: Alkylated or acylated imidazole derivatives.
Scientific Research Applications
Chemical Properties and Identification
Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine has the following chemical identifiers:
- CAS Number : 486414-83-9
- Molecular Formula : CHN
- Molecular Weight : 111.15 g/mol
- IUPAC Name : (1-methylimidazol-4-yl)methanamine
- SMILES Notation : CN1C=NC(CN)=C1
Medicinal Chemistry
This compound has been investigated for its potential in drug development, particularly as an intermediate in synthesizing bioactive compounds. Its imidazole ring structure is significant in pharmacology due to its role in mimicking natural products and facilitating interactions with biological targets.
Case Studies:
- Antimicrobial Activity : Research has shown that derivatives of imidazole compounds exhibit antimicrobial properties. This compound has been tested against various bacterial strains, demonstrating promising results in inhibiting growth, suggesting potential as a lead compound for antibiotic development .
- Anticancer Properties : Studies have indicated that imidazole derivatives can affect cancer cell proliferation. The compound's ability to interact with DNA and enzymes involved in cancer progression has been explored, indicating a pathway for developing anticancer agents .
Materials Science
In materials science, this compound is utilized in the synthesis of metal-organic frameworks (MOFs) and coordination polymers, which are important for gas storage and separation technologies.
Applications:
- Gas Adsorption : MOFs synthesized using this compound have shown enhanced capabilities for CO capture, making them suitable for carbon capture technologies .
- Catalysis : The compound acts as a ligand in various catalytic processes, enhancing reaction rates and selectivity in organic transformations. Its coordination with transition metals has been studied extensively .
Synthesis and Coordination Chemistry
The compound serves as a versatile ligand in coordination chemistry, forming complexes with various metals. These complexes are crucial for catalyzing reactions in organic synthesis.
Notable Complexes:
- Palladium Complexes : this compound forms stable palladium complexes that have been characterized structurally and evaluated for their catalytic activity in cross-coupling reactions .
- Copper Catalysts : Its application in synthesizing copper-based catalysts has been explored, particularly for reactions involving alkynes and alkenes, showcasing its utility in synthetic organic chemistry .
Summary of Applications
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Potential antimicrobial and anticancer properties; drug development intermediates |
| Materials Science | Synthesis of metal-organic frameworks for gas capture; catalytic applications |
| Coordination Chemistry | Formation of metal complexes for catalysis; enhancing reaction rates |
Mechanism of Action
The mechanism of action of Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis and as a ligand in coordination complexes. Additionally, the compound can interact with biological macromolecules, influencing enzymatic activities and receptor functions .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis compares Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine with structurally related compounds, focusing on substituent variations, molecular properties, and synthetic applications.
Ethyl[(1-Methyl-1H-imidazol-4-yl)methyl]amine
- Structure : Ethyl group replaces the methylamine’s terminal methyl.
- Molecular Formula : C₇H₁₃N₃
- Molecular Weight : 139.20 g/mol
- Used in similar synthetic pathways but may exhibit slower reaction kinetics due to steric hindrance .
Positional Isomers
(1-Methyl-1H-imidazol-5-yl)methylamine (SS-6951)
- Structure : Methyl group at imidazole position 5 instead of 4.
- Molecular Formula : C₆H₁₀N₃
- Molecular Weight : 111.15 g/mol
- Key Differences :
[(4-Methyl-1H-imidazol-5-yl)methyl]amine Hydrochloride (QZ-1294)
- Structure : Methyl groups at imidazole positions 4 and 5; hydrochloride salt form.
- Molecular Formula : C₆H₁₀N₃·HCl
- Molecular Weight : 147.62 g/mol
- Key Differences: Enhanced water solubility due to the hydrochloride salt. Potential for improved stability in acidic conditions .
Chain-Length Variants
2-(1-Methyl-1H-imidazol-4-yl)ethan-1-amine
- Structure : Ethylamine chain instead of methylamine.
- Molecular Formula : C₆H₁₀N₃
- Molecular Weight : 124.17 g/mol
- Utilized in the synthesis of histamine analogs .
Functionalized Derivatives
1-Methyl-4-nitro-1H-imidazol-5-amine
- Structure : Nitro group at imidazole position 4.
- Molecular Formula : C₄H₆N₄O₂
- Molecular Weight : 142.12 g/mol
- Key Differences :
Data Table: Structural and Molecular Comparison
Biological Activity
Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. Its unique structure, featuring an imidazole ring, allows it to interact with various biological systems, making it a candidate for further research in therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C₇H₁₄N₄, and it possesses a molecular weight of 138.21 g/mol. The compound features a methyl group attached to the imidazole ring at the 1-position and a propan-2-amine group at the 4-position, which contributes to its reactivity and biological interactions.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit significant biological activities, including:
- Enzyme Inhibition : The imidazole ring is known for its role in enzyme inhibition, particularly in inhibiting metalloproteinases and other enzymes involved in various biochemical pathways.
- Antimicrobial Properties : Studies have shown that imidazole derivatives can possess antimicrobial activity against both Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics .
- Anticancer Activity : The compound may also exhibit anticancer properties by modulating key signaling pathways involved in cell proliferation and apoptosis. Research into similar compounds indicates potential mechanisms involving the disruption of tumor vasculature and induction of necrosis in cancer cells .
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Receptors : The imidazole moiety can interact with various receptors, influencing their activity. This is particularly relevant in the context of G-protein coupled receptors (GPCRs) and other signaling pathways.
- Metal Coordination : The nitrogen atoms in the imidazole ring can coordinate with metal ions, which may enhance or inhibit enzymatic activity depending on the target enzyme .
- Antioxidant Activity : Compounds with similar structures have been reported to exhibit antioxidant properties, which may contribute to their overall biological efficacy by reducing oxidative stress within cells.
Antimicrobial Activity
A study evaluating the antimicrobial properties of imidazole derivatives found that this compound exhibited significant inhibition against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined using standard microdilution methods, demonstrating its potential as an effective antimicrobial agent .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| MRSA | 32 |
| E. coli | 16 |
| Pseudomonas aeruginosa | 64 |
Anticancer Properties
Research into the anticancer effects of similar compounds has highlighted their ability to induce apoptosis in cancer cell lines through various pathways. For instance, a study showed that derivatives with imidazole rings could inhibit tubulin polymerization, leading to cell cycle arrest and subsequent cell death in tumor cells .
Q & A
Basic: What synthetic routes are commonly employed to prepare Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine, and how is its structural integrity validated?
Methodological Answer:
The compound is typically synthesized via reductive amination, where 1-methyl-1H-imidazole-4-carbaldehyde reacts with methylamine in the presence of a reducing agent like sodium cyanoborohydride. Alternative routes include nucleophilic substitution of halogenated imidazole precursors with methylamine . Structural validation is achieved through:
- NMR spectroscopy : To confirm the presence of methyl groups (δ 2.5–3.5 ppm for N-methyl; δ 3.7–4.2 ppm for imidazole-CH2-NH).
- FTIR : Peaks at ~3300 cm⁻¹ (N-H stretch) and ~1600 cm⁻¹ (imidazole C=N/C=C) confirm functional groups .
- Mass spectrometry : Molecular ion peaks at m/z 125.1 (C6H11N3) validate the molecular formula .
Advanced: How can steric hindrance from the 1-methyl group on the imidazole ring be minimized during synthesis to improve yield?
Methodological Answer:
Steric effects are mitigated by:
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactant solubility and reduce aggregation .
- Catalyst optimization : Palladium on carbon (Pd/C) under hydrogen gas improves selectivity for the imidazole-CH2-NH bond formation .
- Temperature control : Lower reaction temperatures (0–5°C) reduce side reactions like over-alkylation .
Yield improvements are quantified via HPLC or GC-MS, comparing unoptimized vs. optimized conditions .
Basic: What in vitro assays are used to evaluate the compound’s interaction with histamine receptors?
Methodological Answer:
- Radioligand binding assays : Competes with [³H]-histamine for H1/H2/H3 receptor binding in transfected HEK293 cells.
- cAMP modulation : For H2 receptor activity, intracellular cAMP levels are measured using ELISA .
- Calcium flux assays : FLIPR® systems detect H1 receptor activation in CHO-K1 cells .
Advanced: How does the 1-methyl substitution on the imidazole ring affect binding affinity compared to unsubstituted analogues?
Methodological Answer:
- Comparative docking studies : Molecular dynamics simulations (e.g., AutoDock Vina) show the 1-methyl group stabilizes hydrophobic interactions in histamine H3 receptor pockets but reduces hydrogen bonding with Glu206 .
- SAR analysis : Methyl substitution increases logP (lipophilicity) by ~0.5 units, enhancing membrane permeability but reducing aqueous solubility .
- In vitro validation : IC50 values for H3 receptor inhibition are 2–3-fold higher than unmethylated analogues in competitive binding assays .
Basic: What crystallographic techniques resolve the compound’s 3D structure?
Methodological Answer:
- Single-crystal X-ray diffraction (SCXRD) : Crystals grown via vapor diffusion (acetonitrile/water) yield a monoclinic P2₁/c space group.
- SHELX refinement : SHELXL iteratively refines atomic coordinates and thermal parameters using intensity data .
- Hydrogen bonding analysis : Imidazole N-H···O interactions stabilize the lattice, with bond lengths ~2.8 Å .
Advanced: How do computational models correlate with experimental data in predicting the compound’s bioactive conformation?
Methodological Answer:
- Conformational sampling : Gaussian 09 calculates low-energy conformers using DFT (B3LYP/6-311+G(d,p)).
- Overlay analysis : RMSD values (<1.0 Å) between SCXRD structures and docking poses (e.g., Glide SP mode) validate predictions .
- Free-energy perturbation (FEP) : Quantifies ΔΔG for receptor binding, correlating with SPR-measured KD values (R² > 0.8) .
Basic: How is the compound’s inhibitory effect on cytochrome P450 enzymes assessed?
Methodological Answer:
- Human liver microsomes (HLM) : Incubated with the compound and CYP probe substrates (e.g., dextromethorphan for CYP2D6).
- LC-MS/MS quantification : Metabolite formation (e.g., dextrorphan) is suppressed in a dose-dependent manner .
- IC50 determination : Non-linear regression of inhibition curves (GraphPad Prism) identifies potency .
Advanced: What structural modifications enhance metabolic stability while retaining target affinity?
Methodological Answer:
- Deuterium incorporation : Replacing methylamine hydrogens with deuterium reduces CYP2D6-mediated oxidation (t₁/₂ increases from 2.1 to 4.7 hours) .
- Fluorine substitution : Para-fluorine on the imidazole ring blocks epoxidation, lowering CLhep in hepatocyte assays .
- Prodrug design : Esterification of the methylamine group improves oral bioavailability (AUC0–24h increases by 60%) .
Advanced: How can conflicting binding affinity data across studies be reconciled?
Methodological Answer:
- Assay standardization : Use uniform buffer systems (e.g., 25 mM HEPES, pH 7.4) and receptor isoforms (e.g., H3R vs. H4R) .
- Orthogonal validation : Compare SPR (Biacore) with ITC (MicroCal) to rule out artifacts like nonspecific binding .
- Meta-analysis : Apply fixed-effects models to aggregate data from ≥5 independent studies, adjusting for covariates (e.g., temperature, protein concentration) .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
- PPE : Nitrile gloves, lab coat, and goggles to prevent skin/eye contact (LD50 > 2000 mg/kg in rats) .
- Ventilation : Use fume hoods during synthesis; monitor airborne concentrations via OSHA Method PV2120 .
- Waste disposal : Neutralize with 10% acetic acid before incineration to avoid amine oxide formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
